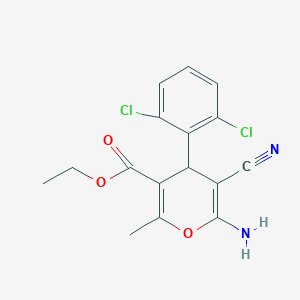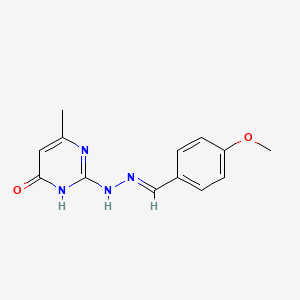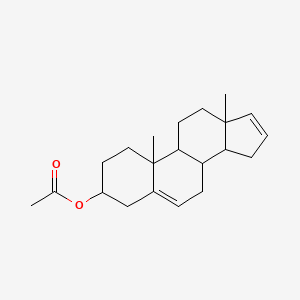![molecular formula C14H13ClN4O B11991655 N'-[(E)-(2-chlorophenyl)methylidene]-5-cyclopropyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11991655.png)
N'-[(E)-(2-chlorophenyl)methylidene]-5-cyclopropyl-1H-pyrazole-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-CYCLOPROPYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-CHLORO-BENZYLIDENE)-HYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYCLOPROPYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-CHLORO-BENZYLIDENE)-HYDRAZIDE typically involves the following steps:
Formation of 5-CYCLOPROPYL-2H-PYRAZOLE-3-CARBOXYLIC ACID: This can be achieved through cyclization reactions involving appropriate precursors.
Condensation with 2-CHLORO-BENZALDEHYDE: The carboxylic acid is then reacted with 2-chloro-benzaldehyde in the presence of a suitable catalyst to form the benzylidene derivative.
Hydrazide Formation: The final step involves the reaction of the benzylidene derivative with hydrazine or a hydrazine derivative to form the hydrazide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 5-CYCLOPROPYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-CHLORO-BENZYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
類似化合物との比較
Similar Compounds
5-CYCLOPROPYL-2H-PYRAZOLE-3-CARBOXYLIC ACID HYDRAZIDE: Lacks the benzylidene group.
2-CHLORO-BENZYLIDENE-HYDRAZIDE: Lacks the pyrazole and cyclopropyl groups.
Uniqueness
The unique combination of the cyclopropyl, pyrazole, and benzylidene groups in 5-CYCLOPROPYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-CHLORO-BENZYLIDENE)-HYDRAZIDE may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
特性
分子式 |
C14H13ClN4O |
|---|---|
分子量 |
288.73 g/mol |
IUPAC名 |
N-[(E)-(2-chlorophenyl)methylideneamino]-5-cyclopropyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H13ClN4O/c15-11-4-2-1-3-10(11)8-16-19-14(20)13-7-12(17-18-13)9-5-6-9/h1-4,7-9H,5-6H2,(H,17,18)(H,19,20)/b16-8+ |
InChIキー |
QVZWODFYTIMPMQ-LZYBPNLTSA-N |
異性体SMILES |
C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=CC=CC=C3Cl |
正規SMILES |
C1CC1C2=CC(=NN2)C(=O)NN=CC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{(2Z,4E)-1-[(4-methoxyphenyl)amino]-1-oxo-5-phenylpenta-2,4-dien-2-yl}benzamide](/img/structure/B11991585.png)



![N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}tetradecanamide](/img/structure/B11991619.png)

![Butyl 4-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]amino}benzoate](/img/structure/B11991626.png)
![2-(4-Methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991631.png)
![3,5-dinitro-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B11991633.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11991647.png)
![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11991649.png)
![2-fluoro-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11991659.png)
